molecular formula C11H13N3O4S2 B2794764 1-methanesulfonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868218-93-3

1-methanesulfonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2794764
CAS No.: 868218-93-3
M. Wt: 315.36
InChI Key: CAZWBTUKTOMXOD-UHFFFAOYSA-N
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Description

1-methanesulfonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methylsulfonyl group, a nitrophenyl group, and a dihydroimidazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

The synthesis of 1-methanesulfonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of the dihydroimidazole ring and the introduction of the methylsulfonyl and nitrophenyl groups. Common synthetic routes may involve:

    Formation of the dihydroimidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methylsulfonyl group: This step often involves the reaction of the dihydroimidazole intermediate with a methylsulfonyl chloride reagent in the presence of a base.

    Attachment of the nitrophenyl group: This can be accomplished through a nucleophilic substitution reaction, where the dihydroimidazole intermediate reacts with a nitrophenyl halide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-methanesulfonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-methanesulfonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity can be explored for therapeutic applications, such as anti-inflammatory or antimicrobial agents.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 1-methanesulfonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

1-methanesulfonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:

    1-Methylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydrothiazole: This compound has a thiazole ring instead of an imidazole ring, which can affect its chemical properties and reactivity.

    1-Methylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydropyrazole: The presence of a pyrazole ring can impart different biological activities and applications.

    1-Methylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydrooxazole: The oxazole ring can influence the compound’s stability and reactivity in different chemical environments.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-methylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S2/c1-20(17,18)13-6-5-12-11(13)19-8-9-3-2-4-10(7-9)14(15)16/h2-4,7H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZWBTUKTOMXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN=C1SCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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